
Ácido 2-(1-(terc-butoxicarbonil)piperidin-4-IL)benzoico
Descripción general
Descripción
“2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C(N(CC1)CCC1C(C=CC=C2)=C2C(O)=O)OC(C)(C)C . This indicates that it contains a piperidine ring, a benzoic acid group, and a tert-butoxycarbonyl group. Physical and Chemical Properties Analysis
This compound is a powder with a quality level of 100 and an assay of 95% . It is suitable for use as a linker in chemical reactions . Its storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Desarrollo de PROTAC
Ácido 2-(1-(terc-butoxicarbonil)piperidin-4-IL)benzoico: se utiliza principalmente como un enlace semirrígido en el desarrollo de PROTAC (quimeras de direccionamiento de proteólisis) . Los PROTAC son una nueva clase de agentes terapéuticos que dirigen las proteínas para su degradación. La naturaleza semirrígida de este compuesto permite una orientación 3D óptima del degradador, lo cual es crucial para la formación del complejo ternario entre la proteína diana, la ligasa de ubiquitina E3 y la molécula PROTAC.
Degradación de proteínas dirigida
El compuesto sirve como un enlace en degradadores de proteínas bifuncionales. Al incorporar rigidez en la región del enlace, afecta la disposición espacial del degradador, lo cual es esencial para el proceso de degradación de proteínas dirigido . Esta aplicación es significativa en el campo del descubrimiento de fármacos, donde la degradación selectiva de proteínas que causan enfermedades puede conducir al desarrollo de nuevas estrategias terapéuticas.
Optimización de las propiedades similares a las de los fármacos
En el diseño de fármacos, la optimización de las propiedades similares a las de los fármacos es primordial. This compound contribuye a esto al afectar los perfiles farmacocinéticos y farmacodinámicos de los PROTAC. La estructura del compuesto puede influir en la solubilidad, la estabilidad y la eficacia general del fármaco .
Conjuntos químicos
Este compuesto también es útil en la creación de conjugados químicos. Se puede usar para unir varias moléculas, incluidos péptidos, proteínas u otras moléculas pequeñas, que se pueden utilizar en sistemas de administración dirigidos o como parte de herramientas de diagnóstico .
Técnicas de bioconjugación
En la bioconjugación, This compound se puede emplear para unir biomoléculas a superficies o entre sí. Esto es particularmente útil en el desarrollo de biosensores, donde el compuesto se puede usar para inmovilizar enzimas o anticuerpos en la superficie de un sensor .
Síntesis de sondas moleculares
La capacidad del compuesto para actuar como enlace lo hace valioso en la síntesis de sondas moleculares. Estas sondas se pueden usar en varias técnicas de imagen para visualizar procesos biológicos, rastrear la distribución de fármacos o monitorear la actividad de las enzimas en tiempo real .
Ciencia de los materiales
En la ciencia de los materiales, el compuesto se puede usar para modificar las propiedades superficiales de los materiales. Esto puede mejorar la interacción entre los sistemas biológicos y los materiales, lo cual es beneficioso en el desarrollo de implantes o recubrimientos biocompatibles .
Ciencia ambiental
Por último, This compound se puede aplicar en la ciencia ambiental para la detección de contaminantes. Sus propiedades de unión se pueden aprovechar para crear sensores que detecten la presencia de sustancias nocivas en el agua o el aire .
Mecanismo De Acción
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The compound acts as a linker in PROTACs, which are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase. This binding leads to the formation of a ternary complex, resulting in the ubiquitination and subsequent degradation of the target protein . The rigidity incorporated into the linker region of the compound may impact the 3D orientation of the degrader and thus the formation of this ternary complex .
Biochemical Pathways
As a component of protacs, it would be involved in the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Pharmacokinetics
The optimization of drug-like properties is mentioned as a potential impact of the rigidity in the linker region .
Result of Action
The result of the action of this compound is the degradation of target proteins via the ubiquitin-proteasome system when it is part of a PROTAC . This can lead to the downregulation of the target protein’s function in the cell.
Action Environment
The storage temperature for the compound is recommended to be 2-8°c , suggesting that temperature could be a factor in its stability.
Safety and Hazards
This compound is classified as an Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has a GHS07 and GHS09 pictogram, and its hazard statements include H315, H317, H319, and H410 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The compound, 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, plays a significant role in biochemical reactions, particularly in the development of PROTACs (Proteolysis-Targeting Chimeras). It acts as a linker, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ubiquitin ligase . The nature of these interactions is largely determined by the specific ligands used and the target protein.
Cellular Effects
The cellular effects of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid are primarily related to its role in targeted protein degradation. By facilitating the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC, it enables the ubiquitination and subsequent degradation of the target protein . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid involves the formation of a ternary complex. The compound serves as a linker in a PROTAC, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ubiquitin ligase . This facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Temporal Effects in Laboratory Settings
Given its role in PROTAC development, it is likely that its effects would be observed over the course of the protein degradation process .
Propiedades
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKPUCNATSURJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627024 | |
| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170838-26-3 | |
| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



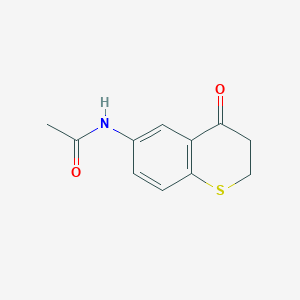
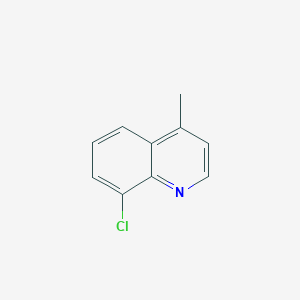
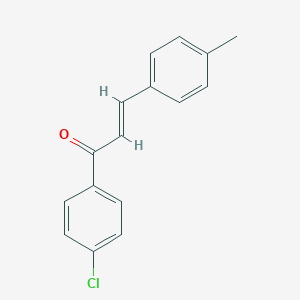
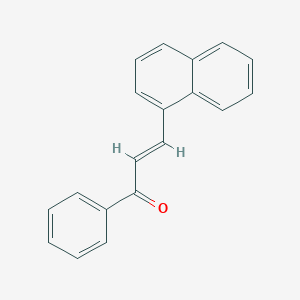
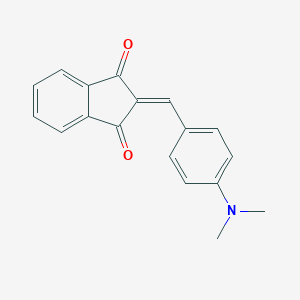


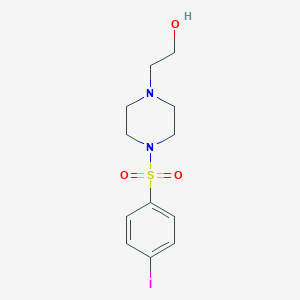



![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)

